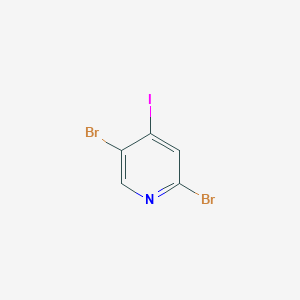

2,5-Dibromo-4-iodopyridine

Beschreibung

2,5-Dibromo-4-iodopyridine (CAS: 1061357-86-5) is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂IN and a molecular weight of 362.79 g/mol . It serves as a critical intermediate in organic synthesis, particularly in regioselective substitution reactions for pharmaceutical and agrochemical applications. Its structure features bromine atoms at the 2- and 5-positions and an iodine atom at the 4-position of the pyridine ring, enabling versatile reactivity in cross-coupling and halogen-exchange reactions .

Eigenschaften

IUPAC Name |

2,5-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAWIJLEDSUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-iodopyridine typically involves a two-step halogenation process. Initially, pyridine undergoes bromination to form 2,5-dibromopyridine. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the halogenation reactions.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The iodine atom at the C4 position exhibits enhanced electrophilicity compared to bromine, enabling regioselective substitution under mild conditions.

Key Reactions:

-

Methoxy Substitution :

Reaction with sodium methoxide (NaOMe) and catalytic CuI in methanol yields 2,5-dibromo-4-methoxypyridine (85% yield) . -

Hydroxylation :

Treatment with H₂O in the presence of Pd(OAc)₂ and K₂CO₃ replaces iodine with a hydroxyl group (72% yield) .

Directed Metalation and Functionalization

The bromine atoms direct lithiation to specific positions, enabling sequential functionalization.

Examples:

-

C6 Formylation :

Using LDA at −78°C followed by DMF quenching introduces a formyl group at C6. Subsequent NaBH₄ reduction produces 2,5-dibromo-4-(hydroxymethyl)pyridine (70% yield) . -

C3 Substitution :

Prolonged lithiation with LTMP (30 min) directs formylation to C3, yielding 2,5-dibromo-3-formyl-4-iodopyridine .

Cross-Coupling Reactions

The bromine and iodine atoms participate in palladium-catalyzed couplings, enabling modular synthesis of complex architectures.

Halogen Exchange Reactions

The iodine atom can be replaced via radical or nucleophilic pathways:

-

Iodine-Bromine Exchange :

Treatment with Br₂ in CCl₄ under UV light replaces iodine with bromine (55% yield) . -

Iodine-Fluorine Exchange :

Using AgF or CsF in DMF introduces fluorine at C4 (40–50% yield).

Reduction and Oxidation

-

Reduction :

LiAlH₄ reduces the pyridine ring to piperidine derivatives under reflux (45% yield) . -

Oxidation :

mCPBA oxidizes the pyridine ring to N-oxide (82% yield).

Comparative Reactivity

A reactivity hierarchy is observed:

This trend is attributed to the polarizability of iodine and inductive effects of bromine .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2,5-Dibromo-4-iodopyridine serves as a crucial building block for synthesizing complex organic molecules. It is particularly useful in reactions that require halogenated substrates due to the presence of multiple halogens, which can participate in various coupling reactions such as Suzuki and Sonogashira cross-couplings. These reactions facilitate the formation of carbon-nitrogen bonds, essential for creating biologically active compounds .

Selective C–N Bond Formation

The compound has been employed in copper-catalyzed selective C–N bond formation processes. This reaction involves amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines, yielding excellent results under mild conditions. Such methodologies highlight the compound's versatility and efficiency in synthetic pathways .

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is utilized as an intermediate in the development of various pharmaceuticals. Its derivatives have shown promising biological activities, including inhibition of specific kinases involved in inflammatory responses and antiproliferative effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer types .

Case Study: Inhibition of p38 MAP Kinase

A notable study investigated the potential of this compound's derivatives as inhibitors of the p38 MAP kinase pathway, which plays a critical role in inflammation. The results indicated varying degrees of inhibition on LPS-stimulated TNF-α release from human blood samples, suggesting therapeutic applications in treating inflammatory diseases .

Material Science

Applications in Advanced Materials

Beyond organic synthesis and medicinal applications, this compound finds its place in material science. Its unique halogenation pattern contributes to the development of advanced materials, including polymers and electronic components. The compound's properties enhance the performance characteristics of materials used in optoelectronics and catalysis .

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-iodopyridine is primarily related to its ability to undergo substitution and coupling reactionsThis reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Vergleich Mit ähnlichen Verbindungen

This section compares 2,5-dibromo-4-iodopyridine with structurally related pyridine derivatives, focusing on substituent effects , synthetic utility , and reactivity .

Substituent Position Isomers: 3,5-Dibromo-4-iodopyridine

A positional isomer, 3,5-dibromo-4-iodopyridine , differs in bromine placement (3- and 5-positions vs. 2- and 5-positions). Key distinctions include:

- Synthetic Routes :

- 3,5-Dibromo-4-iodopyridine is synthesized via halogen exchange from 3,4,5-tribromopyridine using acetyl chloride or chlorotrimethylsilane, achieving yields of 68–72% .

- In contrast, this compound is prepared via regioselective lithiation of 2,5-dibromo-4-methoxypyridine, followed by iodine substitution .

- Reactivity :

Table 1: Comparison of Halogenated Pyridine Isomers

Functional Group Analogs: Methoxy and Amino Derivatives

2,5-Dibromo-4-methoxypyridine (9) :

- Replacing iodine with a methoxy group (-OCH₃) reduces electrophilicity but enhances stability. This derivative undergoes lithiation at the 6-position when treated with LDA (lithium diisopropylamide), forming alcohols 21 or 22 after formylation and reduction .

- Applications : Preferred for generating alkoxypyridines via deprotection of methoxy groups.

- 4-Amino-3,5-dibromo-2-methylpyridine: The amino group (-NH₂) at the 4-position increases nucleophilicity, enabling participation in Buchwald-Hartwig aminations. However, steric hindrance from the methyl group limits reactivity compared to this compound .

Table 2: Functional Group Comparison

Fluorinated and Trifluoromethyl Pyridines

Compounds like 2-bromo-6-fluoropyridin-3-amine (CAS: ACM1068976511) and 5-(trifluoromethyl)pyridin-3-amine (CAS: ACM1067530191) highlight the impact of fluorine substituents:

- Fluorine’s Electron-Withdrawing Effect : Enhances resistance to oxidative degradation but reduces nucleophilic substitution rates compared to iodo/bromo analogs .

- Trifluoromethyl Groups (-CF₃) : Increase lipophilicity and metabolic stability, making these derivatives valuable in drug design but less reactive in metal-catalyzed reactions .

Biologische Aktivität

2,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological activities. This compound, characterized by the presence of two bromine atoms and one iodine atom on the pyridine ring, has shown various biological activities through mechanisms such as enzyme interaction and modulation of cell signaling pathways.

1. Enzyme Interaction

Research indicates that this compound interacts with specific enzymes, potentially modulating their activity. While detailed mechanisms remain under investigation, preliminary studies suggest that it may influence enzymatic pathways critical for cellular functions.

2. Cell Signaling Modulation

The compound has been shown to modulate signaling pathways, gene expression, and cellular metabolism. This modulation can significantly affect cell proliferation and apoptosis, indicating its potential therapeutic applications in cancer treatment.

Inhibition of p38 MAP Kinase

A notable study demonstrated that derivatives of this compound could inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses. The synthesized compounds exhibited varying degrees of inhibition against LPS-stimulated TNF-α release from human blood samples. This suggests a potential role in managing inflammatory diseases.

Antiproliferative Activity

In vitro tests have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound were evaluated for their IC50 values, revealing effective concentrations ranging from 1.45 to 4.25 μM against tested cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.45 |

| HeLa | 4.25 |

Antiviral Activity

Although many derivatives were tested for antiviral properties, most did not show significant activity. However, some modifications led to enhanced biological profiles that warrant further investigation into their potential antiviral effects.

Comparative Analysis with Similar Compounds

When compared to its analogs such as 2,6-Dibromo-4-chloropyridine and 2,6-Dibromo-4-fluoropyridine, this compound exhibits unique reactivity due to the presence of iodine. This larger atom imparts distinct physical properties and enhances its suitability for certain types of reactions like cross-coupling reactions.

| Compound | Halogen | Reactivity |

|---|---|---|

| This compound | Iodine | High |

| 2,6-Dibromo-4-chloropyridine | Chlorine | Moderate |

| 2,6-Dibromo-4-fluoropyridine | Fluorine | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dibromo-4-iodopyridine, and how do their yields and costs compare?

- Methodology : Two primary methods are documented:

- Halogen exchange : Starting from 3,4,5-tribromopyridine, iodine replaces bromine at the 4-position using acetyl chloride or chlorotrimethylsilane. The acetyl chloride method is more cost-effective, with yields up to 85% .

- Bromination/diazotization : Pyridin-4-amine undergoes bromination followed by diazotization to form 3,4,5-tribromopyridine, which is then iodinated. This method requires careful control of reaction stoichiometry to avoid over-bromination .

- Key Data : Halogen exchange with acetyl chloride reduces production costs by ~30% compared to alternative routes.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substitution patterns. The deshielding effect of iodine at C-4 is notable in C spectra.

- X-ray crystallography : SHELXL software refines crystal structures, resolving halogen positioning and intermolecular interactions (e.g., Br⋯Br contacts) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How can this compound serve as a precursor for alkoxypyridines?

- Methodology : Lithiation (using LDA or LTMP) followed by trapping with electrophiles (e.g., DMF or ethyl formate) introduces functional groups. For example:

- Short lithiation times (5 minutes) with LDA favor formylation at C-6.

- Extended lithiation (30 minutes) with LTMP directs substitution to C-4, yielding alcohols after NaBH reduction .

Advanced Research Questions

Q. How do reaction conditions (base, time, temperature) influence regioselectivity in this compound functionalization?

- Analysis :

- Base selection : LDA promotes kinetic control (shorter reaction times favor C-6 substitution), while LTMP enables thermodynamic control (longer times favor C-4 substitution due to steric effects) .

- Temperature : Higher temperatures (>−40°C) accelerate equilibration between lithiated intermediates, altering product ratios.

Q. What strategies resolve discrepancies in reported halogen-exchange efficiencies for this compound synthesis?

- Methodology :

- Statistical Design of Experiments (DoE) : Vary catalysts (e.g., acetyl chloride vs. chlorotrimethylsilane), solvent polarity, and reaction times to identify optimal conditions.

- Mechanistic studies : DFT calculations model transition states to explain why acetyl chloride outperforms chlorotrimethylsilane in halogen exchange .

Q. How can computational tools enhance the refinement of this compound crystal structures?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.